An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)
An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE), a key monomer in the production of epoxy resins, is a compound of significant interest across various scientific disciplines.[1][2] Its utility in polymer science is well-established, forming the backbone of numerous coatings, adhesives, and composite materials.[3] Beyond its industrial applications, BADGE has garnered attention in toxicology and drug development due to its interactions with biological systems, notably as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This guide provides a comprehensive overview of the chemical properties of BADGE, detailed experimental protocols for its characterization, and an exploration of its reactivity and biological interactions.
Core Chemical Properties
BADGE is a viscous, colorless to pale straw-colored liquid at room temperature.[1][2] Its chemical structure consists of a central bisphenol A moiety linked to two glycidyl (B131873) ether groups.
Physicochemical Data
A summary of the key physicochemical properties of Bisphenol A diglycidyl ether is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [5] |
| Synonyms | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane | [5] |
| CAS Number | 1675-54-3 | [5] |
| Molecular Formula | C₂₁H₂₄O₄ | [5] |
| Molecular Weight | 340.41 g/mol | [4] |
| Appearance | Colorless to light amber viscous liquid | [6] |
| Melting Point | 8-12 °C | [5] |
| Boiling Point | Decomposes | [3] |
| Density | 1.16 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water; Soluble in DMSO (up to 30 mg/ml), Ethanol (up to 15 mg/ml), chloroform, and methanol. | [6] |
| Epoxide Equivalent Weight (EEW) | 172-176 g/eq | [7] |
Spectral Data
Spectroscopic techniques are crucial for the identification and characterization of BADGE.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of BADGE.[5][8][9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups in BADGE, such as the oxirane ring (epoxy group) which shows a peak around 910 cm⁻¹.[12][13][14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The aromatic rings in the bisphenol A core give rise to characteristic absorption in the UV region, which can be used for quantification.[5]
Reactivity and Chemical Behavior
The reactivity of BADGE is primarily dictated by the two terminal epoxy rings. These rings are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to both its polymerization to form epoxy resins and its interactions with biological molecules.[2]
Hydrolysis
In aqueous environments, BADGE undergoes hydrolysis, where the epoxy rings are opened to form diol functionalities.[1][15] This process can occur in a stepwise manner, first forming BADGE·H₂O and subsequently BADGE·2H₂O.[1] The rate of hydrolysis is dependent on factors such as pH and temperature.[1][6]
Caption: Stepwise hydrolysis of Bisphenol A diglycidyl ether (BADGE) in an aqueous environment.
Curing Reactions with Amines
The formation of epoxy resins from BADGE monomers involves a curing process with a hardener, most commonly a polyamine.[2][3] The nucleophilic amine groups attack the carbon atoms of the epoxy ring, leading to a ring-opening addition reaction. This process creates a highly cross-linked, thermosetting polymer network.[3][16] The reaction proceeds through both primary and secondary amine additions to the epoxy groups.[16]
Biological Interactions: The PPARγ Signaling Pathway
BADGE has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[4][17][18] Interestingly, BADGE has been reported to exhibit both agonistic and antagonistic effects on PPARγ, depending on the cellular context.[19]
Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[17]
Caption: Simplified overview of the PPARγ signaling pathway and the interaction of BADGE.
Experimental Protocols
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a BADGE sample.
Workflow:
Caption: General workflow for the determination of BADGE purity by HPLC.
Methodology:
-
Standard and Sample Preparation : Prepare a stock solution of a BADGE standard of known purity in acetonitrile (B52724). Create a series of dilutions to generate a calibration curve. Prepare the sample to be analyzed by accurately weighing and dissolving it in acetonitrile to a known concentration.[4][20]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.[4][20]
-
Mobile Phase : A gradient elution with water and acetonitrile is common. For example, a gradient from 50% to 100% acetonitrile.[4]
-
Flow Rate : A typical flow rate is 1.0-1.5 mL/min.[4]
-
Column Temperature : Maintain a constant temperature, for example, 30 °C.[4]
-
Injection Volume : 10-20 µL.[4]
-
-
Detection :
-
Fluorescence Detector : Excitation at ~275 nm and emission at ~305 nm.[4]
-
UV-Vis Detector : Monitor at the wavelength of maximum absorbance for BADGE.
-
-
Data Analysis : Integrate the peak area corresponding to BADGE in the chromatograms of both the standard solutions and the sample. Construct a calibration curve from the standard data and determine the concentration and purity of the sample.[21]
Determination of Epoxy Equivalent Weight (EEW)
This protocol is based on the principles outlined in ASTM D1652.[19][22][23][24]
Methodology:
-
Reagents :
-
Tetraethylammonium (B1195904) bromide (TEABr) solution in acetic acid.[25]
-
Standardized 0.1 N perchloric acid in acetic acid.[25]
-
Crystal violet indicator.
-
Chloroform or other suitable solvent.[25]
-
-
Procedure :
-
Accurately weigh a sample of BADGE into a flask.
-
Dissolve the sample in the chosen solvent.
-
Add the TEABr solution. The tetraethylammonium bromide reacts with perchloric acid to generate hydrogen bromide in situ.[25]
-
Add a few drops of crystal violet indicator.
-
Titrate the solution with the standardized perchloric acid solution. The endpoint is indicated by a color change from violet to green.
-
-
Calculation : The epoxy equivalent weight is calculated using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / (Volume of HClO₄ in mL × Normality of HClO₄)
Measurement of Viscosity
The viscosity of BADGE is a critical parameter for its application in resins.
Methodology:
-
Instrumentation : A rotational viscometer (e.g., Brookfield type) or a cone and plate viscometer is suitable for this measurement.[26][27][28][29]
-
Procedure :
-
Ensure the instrument is calibrated and the temperature of the sample is controlled, typically at 25 °C.[26]
-
Select the appropriate spindle and rotational speed for the expected viscosity range.
-
Place the BADGE sample in the viscometer.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[28]
-
Experimental Workflow for Studying BADGE's Effect on PPARγ Signaling
This workflow provides a general framework for investigating the interaction of BADGE with the PPARγ signaling pathway in a cell-based assay.
Caption: A general experimental workflow to investigate the effects of BADGE on the PPARγ signaling pathway.
Methodology:
-
Cell Culture : Culture a suitable cell line that expresses PPARγ, such as 3T3-L1 preadipocytes or a human hepatoma cell line like HepG2.
-
Treatment : Treat the cells with varying concentrations of BADGE for different time periods. Include appropriate controls (vehicle control, positive control agonist like rosiglitazone, and antagonist like GW9662).
-
Reporter Gene Assay : Transfect cells with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Measure luciferase activity after treatment to quantify PPARγ transcriptional activity.
-
Gene Expression Analysis : Isolate RNA from treated cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of known PPARγ target genes (e.g., FABP4, LPL).
-
Protein Analysis : Perform Western blotting to analyze the protein levels of PPARγ and other key proteins in the signaling pathway.
Conclusion
Bisphenol A diglycidyl ether is a molecule with a dual identity. It is an indispensable component in the polymer industry and a compound of increasing interest in the fields of toxicology and pharmacology. A thorough understanding of its chemical properties, reactivity, and biological interactions is crucial for its safe and effective use in various applications. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound.
References
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- 21. HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
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